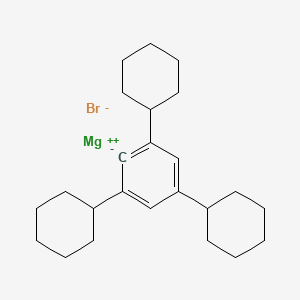![molecular formula C19H16N2S B14230559 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine CAS No. 780756-16-3](/img/structure/B14230559.png)
2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a sulfanyl group linked to a 2-methylphenyl and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine typically involves the reaction of 2-methylphenyl and phenylethenyl derivatives with a suitable pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the carbon-sulfur bond . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.
Substitution: Nucleophiles like amines or thiols; conditions: base (e.g., sodium hydride), solvent (e.g., DMF), room temperature to 80°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-{[2-(4-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine
- 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}benzimidazole
- 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}quinoline
Comparison: Compared to similar compounds, 2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
780756-16-3 |
|---|---|
Fórmula molecular |
C19H16N2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[2-(2-methylphenyl)-2-phenylethenyl]sulfanylpyrimidine |
InChI |
InChI=1S/C19H16N2S/c1-15-8-5-6-11-17(15)18(16-9-3-2-4-10-16)14-22-19-20-12-7-13-21-19/h2-14H,1H3 |
Clave InChI |
BANTXMDMEPLEEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=CSC2=NC=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


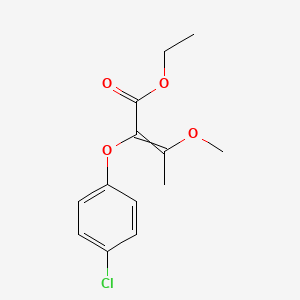
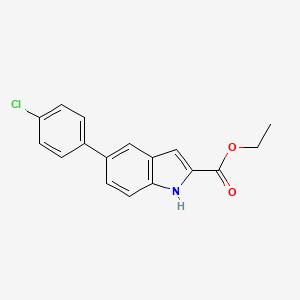
![{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14230487.png)
![4-{2-[3-(Propan-2-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14230490.png)
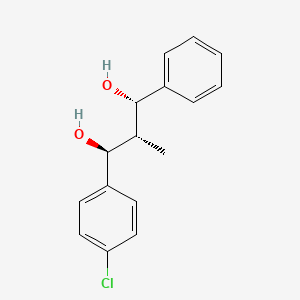

![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
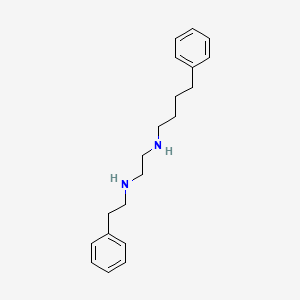
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
